![molecular formula C16H10N2O5 B2471021 N-(2-Nitrophenacyl)phthalimide CAS No. 861379-38-6](/img/structure/B2471021.png)
N-(2-Nitrophenacyl)phthalimide
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Overview
Description
N-(2-Nitrophenacyl)phthalimide is a chemical compound with the molecular formula C16H10N2O5 . It has a molecular weight of 310.27 . It is a chemiluminescent compound.
Synthesis Analysis
The synthesis of N-substituted phthalimides, such as this compound, can be achieved by condensing phthalic anhydride with the appropriate arylamines . Two methods are commonly used: heating an equimolar quantity of phthalic anhydride and an arylamine in an appropriate solvent; and heating the mixture of the above-mentioned reagents without any solvent .Molecular Structure Analysis
The InChI code for this compound is 1S/C16H10N2O5/c19-14(12-7-3-4-8-13(12)18(22)23)9-17-15(20)10-5-1-2-6-11(10)16(17)21/h1-8H,9H2 .Chemical Reactions Analysis
Phthalimides, including this compound, are frequently used in organic synthesis. The most common synthesis of phthalimides involves the dehydrative condensation of phthalic anhydride at high temperatures with primary amines . When the amine is not readily accessible, the direct N-alkylation of phthalimides with alcohols under Mitsunobu conditions and of potassium phthalimide with alkyl halides are popular alternative approaches .Physical And Chemical Properties Analysis
This compound is a lipophilic and neutral compound, which allows it to easily cross biological membranes in vivo .Scientific Research Applications
Hypolipidemic and Anti-inflammatory Activities : Phthalimide derivatives, including N-(2-nitrophenyl)phthalimide, have shown potential as hypolipidemic agents, capable of reducing plasma cholesterol and triglyceride levels. They also exhibit acute anti-inflammatory activity in animal models (Assis et al., 2014).
Analgesic and Anti-inflammatory Properties : Derivatives of phthalimide, including N-(2-nitrophenyl)phthalimide, have been synthesized and evaluated for their analgesic and anti-inflammatory activities, showing promise as therapeutic agents (Banarouei et al., 2019).
Anxiolytic Activity : Some phthalimide derivatives have demonstrated anxiolytic properties in animal models, contributing to research in the field of anxiety disorders (Hassanzadeh et al., 2012).
Hydrogen-bonded Frameworks : Studies on N-(3-nitrophenyl)phthalimide have revealed its ability to form hydrogen-bonded frameworks, which is significant in understanding its molecular interactions and potential applications in material science (Glidewell et al., 2004).
Antiproliferative Effect in Cancer Research : N-(alkyladamantyl)phthalimides, which include nitro derivatives, have been synthesized and tested for antiproliferative activity against various human cancer cell lines, demonstrating their potential in cancer research (Horvat et al., 2012).
Use in Organic Transformations : N-hydroxyphthalimide and its derivatives, including nitro variants, are used as catalytic agents in various organic transformations, highlighting their versatility in chemical synthesis (Coseri, 2009).
Optical Materials Research : Phthalimide derivatives are utilized in the synthesis of materials for organic field-effect transistors (OFETs) and light-emitting field-effect transistors (LEFETs), indicating their importance in the development of advanced electronic materials (Steckler et al., 2014).
Mechanism of Action
Target of Action
N-(2-Nitrophenacyl)phthalimide is a derivative of phthalimide, a class of compounds known for their diverse biological activities . Phthalimides are frequently encountered as core structures in natural products, pharmaceuticals, and agrochemicals
Mode of Action
It is known that phthalimides, in general, undergo various organic synthetic processes . For instance, one method involves a metal-free TBAI/TBHP mediated C–N bond formation via intramolecular cyclization of 2-(hydroxymethyl)benzamides to furnish N-substituted phthalimides .
Biochemical Pathways
Phthalimides are known to play a role in histone deacetylase (hdac) inhibition , which could suggest potential involvement in gene expression regulation.
Result of Action
Some phthalimide derivatives have been shown to have hypolipidemic and anti-inflammatory activities . For instance, N-(4-methylthiophenyl)phthalimide was found to reduce plasma triglycerides and cholesterol levels .
Future Directions
Phthalimides, including N-(2-Nitrophenacyl)phthalimide, are a privileged structural motif frequently found in natural products, pharmaceuticals, and organic materials . They have potential applications in the development of new drugs aimed at improving cancer treatment . More studies are needed to confirm the viability of this compound as a promising candidate for new drug development .
properties
IUPAC Name |
2-[2-(2-nitrophenyl)-2-oxoethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O5/c19-14(12-7-3-4-8-13(12)18(22)23)9-17-15(20)10-5-1-2-6-11(10)16(17)21/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKSKIMTKMBEHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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